molecular formula C42H60N6O9 B600997 (S)-赖诺普利二聚体 CAS No. 1356839-89-8

(S)-赖诺普利二聚体

货号: B600997
CAS 编号: 1356839-89-8
分子量: 793.0 g/mol
InChI 键: HLRMNXJOFRUYAM-NGTAMTFRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-Lisinopril Dimer is a dimeric form of the angiotensin-converting enzyme inhibitor, Lisinopril. Lisinopril is commonly used in the treatment of hypertension and heart failure. The dimeric form, (S)-Lisinopril Dimer, is of interest due to its potential enhanced pharmacological properties and stability compared to its monomeric counterpart.

科学研究应用

(S)-Lisinopril Dimer has several applications in scientific research:

    Chemistry: Used as a model compound to study dimerization processes and the effects of dimerization on pharmacological properties.

    Biology: Investigated for its potential enhanced biological activity compared to monomeric Lisinopril.

    Medicine: Explored for its potential use in developing more effective antihypertensive drugs with improved stability and efficacy.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Lisinopril Dimer typically involves the dimerization of Lisinopril through a series of chemical reactions. One common method involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst to facilitate the formation of the dimeric bond. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of (S)-Lisinopril Dimer may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The process typically includes steps such as purification through chromatography and crystallization to isolate the dimeric compound.

化学反应分析

Types of Reactions: (S)-Lisinopril Dimer undergoes various chemical reactions, including:

    Oxidation: The dimer can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The dimer can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed:

    Oxidation: Oxidized derivatives of (S)-Lisinopril Dimer.

    Reduction: Reduced forms with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

作用机制

The mechanism of action of (S)-Lisinopril Dimer involves inhibition of the angiotensin-converting enzyme, similar to monomeric Lisinopril. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The dimeric form may exhibit enhanced binding affinity and prolonged duration of action due to its increased molecular size and stability.

相似化合物的比较

    Lisinopril: The monomeric form, widely used as an antihypertensive agent.

    Enalapril: Another angiotensin-converting enzyme inhibitor with similar therapeutic effects.

    Ramipril: Known for its high potency and long duration of action.

Uniqueness of (S)-Lisinopril Dimer: (S)-Lisinopril Dimer is unique due to its dimeric structure, which may confer enhanced pharmacological properties such as increased stability, prolonged action, and potentially improved efficacy compared to its monomeric counterparts.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for (S)-Lisinopril Dimer involves the condensation of two molecules of (S)-Lisinopril through a peptide bond formation reaction.", "Starting Materials": ["(S)-Lisinopril", "Coupling reagents (e.g. EDC, HBTU)", "Solvent (e.g. DMF, DCM)", "Base (e.g. DIPEA)"], "Reaction": ["1. Dissolve (S)-Lisinopril and coupling reagents in a suitable solvent under inert atmosphere.", "2. Add a base to the reaction mixture to activate the carboxylic acid group of (S)-Lisinopril.", "3. Allow the reaction mixture to react for a specific period of time to form the peptide bond.", "4. Purify the product by column chromatography or recrystallization."] }

CAS 编号

1356839-89-8

分子式

C42H60N6O9

分子量

793.0 g/mol

IUPAC 名称

(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[[(5S)-5-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-[(2S)-2-carboxypyrrolidin-1-yl]-6-oxohexyl]amino]-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C42H60N6O9/c43-25-9-7-17-32(38(50)47-27-11-19-35(47)41(54)55)45-31(23-21-29-13-3-1-4-14-29)37(49)44-26-10-8-18-33(39(51)48-28-12-20-36(48)42(56)57)46-34(40(52)53)24-22-30-15-5-2-6-16-30/h1-6,13-16,31-36,45-46H,7-12,17-28,43H2,(H,44,49)(H,52,53)(H,54,55)(H,56,57)/t31-,32-,33-,34-,35-,36-/m0/s1

InChI 键

HLRMNXJOFRUYAM-NGTAMTFRSA-N

手性 SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)NCCCC[C@@H](C(=O)N3CCC[C@H]3C(=O)O)N[C@@H](CCC4=CC=CC=C4)C(=O)O)C(=O)O

规范 SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)NCCCCC(C(=O)N3CCCC3C(=O)O)NC(CCC4=CC=CC=C4)C(=O)O)C(=O)O

纯度

> 95%

数量

Milligrams-Grams

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。